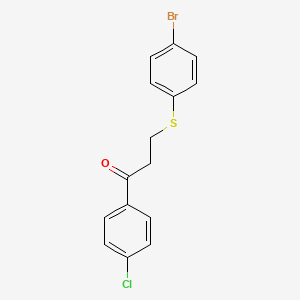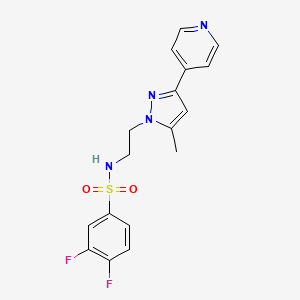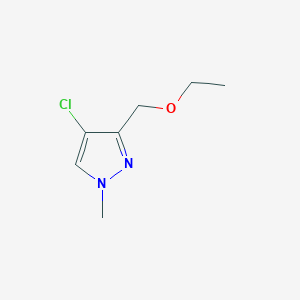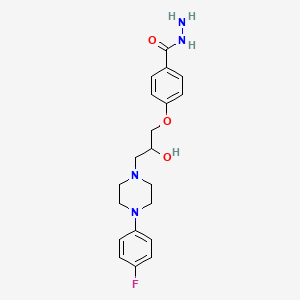![molecular formula C13H14N2O2S B2452576 [2-(2-丙基吡啶-4-基)-1,3-噻唑-4-基]乙酸 CAS No. 929813-74-1](/img/structure/B2452576.png)
[2-(2-丙基吡啶-4-基)-1,3-噻唑-4-基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the empirical formula C10H8N2O2S . It has a molecular weight of 220.25 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isOC(=O)Cc1csc(n1)-c2ccccn2 . This indicates that the compound contains a carboxylic acid group (OC(=O)) attached to a thiazole ring (c1csc(n1)) which is further connected to a pyridine ring (c2ccccn2). Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学研究应用
Antioxidant Properties
Thiazoles, including [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid, exhibit antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and preventing various diseases. Researchers have explored the compound’s ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .
Analgesic and Anti-Inflammatory Effects
Studies have investigated the analgesic and anti-inflammatory properties of thiazole derivatives. [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid may modulate pain pathways and reduce inflammation. These effects could be valuable in managing pain-related conditions and inflammatory diseases .
Antimicrobial and Antifungal Activity
Thiazoles have demonstrated antimicrobial and antifungal efficacy. Researchers have explored the compound’s potential against bacterial and fungal pathogens. Investigating its mechanism of action and specificity can guide drug development for infectious diseases .
Antiviral Properties
The antiviral activity of thiazoles, including [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid, is an area of interest. Understanding its impact on viral replication and host cell interactions could lead to novel antiviral therapies .
Diuretic Effects
Thiazoles may influence renal function and fluid balance. Researchers have explored their diuretic potential, which could be relevant for conditions like hypertension and edema .
Neuroprotective Applications
The neuroprotective properties of thiazoles are intriguing. Investigating [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid’s impact on neuronal health, neurotransmitter systems, and neurodegenerative diseases could yield valuable insights .
Antitumor and Cytotoxic Activity
Thiazoles have been studied for their antitumor and cytotoxic effects. [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid derivatives may inhibit cancer cell growth and induce apoptosis. Researchers have explored their potential as part of cancer treatment regimens .
Other Applications
Beyond the mentioned fields, thiazoles play roles in various chemical reactions, including their use as sulfur drugs, biocides, fungicides, and dyes. Additionally, the thiazole ring is naturally found in Vitamin B1 (thiamine), which has essential roles in energy metabolism and nervous system function .
安全和危害
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P501 - Dispose of contents/container in accordance with local/regional/national/international regulations .
属性
IUPAC Name |
2-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-3-10-6-9(4-5-14-10)13-15-11(8-18-13)7-12(16)17/h4-6,8H,2-3,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNMUQOPDXXTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)



![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)

![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)
![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)
![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)
